1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine
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Overview
Description
1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine is a complex organic compound with a unique tetracyclic structure. It is known for its presence in various natural alkaloids and has been the subject of numerous synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine typically involves the cyclization of imines with acrylic acid followed by reduction . Another method includes the use of chiral 1-allyl-1,2,3,4-tetrahydro-β-carboline as the starting material . These methods require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for specialized reagents and conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction pathways and industrial-grade equipment.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-1-yl]methanol
- Diethyl {[(1S,12bS)-1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-1-yl]methyl}malonate
Uniqueness
1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine is unique due to its specific tetracyclic structure and the presence of an ethyl group at the 1-position. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
2671-37-6 |
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Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C17H22N2/c1-2-12-6-5-10-19-11-9-14-13-7-3-4-8-15(13)18-16(14)17(12)19/h3-4,7-8,12,17-18H,2,5-6,9-11H2,1H3 |
InChI Key |
RCLDPFPBQCGHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN2C1C3=C(CC2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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